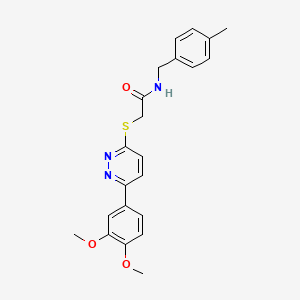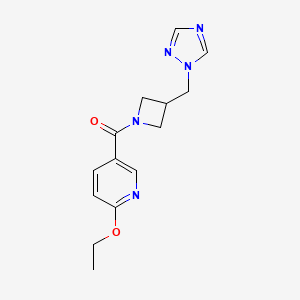
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-ethoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, the azetidine ring, and the pyridine ring in separate steps, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography . This would provide information about the arrangement of the atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrogen atoms in the 1,2,4-triazole ring could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. These properties would be influenced by the structure of the compound and the nature of its functional groups .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The chemical compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-ethoxypyridin-3-yl)methanone is involved in various scientific research applications, particularly in the fields of synthetic chemistry and pharmacology. Although the direct research on this specific compound is limited, its structural motifs, including the 1,2,4-triazole and azetidin-1-yl groups, are prevalent in studies focusing on the synthesis of biologically active molecules and the development of pharmaceuticals.
Chemical Synthesis : The 1,2,4-triazole ring, a common feature in this compound, is known for its significance in the synthesis of compounds with notable biological activities. For instance, studies on the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing a 1,2,4-triazole Ring reveal the importance of this motif in creating clinical drugs with a variety of therapeutic applications, including antiviral, anticancer, and anxiolytic effects (Prasad et al., 2021).
Antimicrobial Activity : Research on novel benzofuran-based 1,2,3-triazoles, which share a similar triazole component, has demonstrated significant antimicrobial activity. These studies underscore the potential of triazole-containing compounds in addressing microbial resistance (Sunitha et al., 2017).
Catalytic Applications : The triazole ring is also pivotal in catalysis. A study on a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure highlights the role of triazole derivatives in facilitating efficient chemical reactions, further broadening the scope of their applicability in synthetic chemistry (Ozcubukcu et al., 2009).
Structural Analysis and Drug Development : The structural analysis and theoretical studies of new 1,2,4-triazole and triazolidin derivatives underscore the importance of such structures in the development of new pharmaceuticals. These studies involve characterizing the molecular and crystal structures to understand their interactions and reactivity, which is crucial for designing effective drugs (Abosadiya et al., 2018).
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives exhibit a broad range of biological activities . They are often used in medicinal chemistry due to their synthetic and pharmacophore features .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
It’s known that some 1,2,4-triazole derivatives exhibit potent inhibitory activities against certain cancer cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-13-4-3-12(5-16-13)14(20)18-6-11(7-18)8-19-10-15-9-17-19/h3-5,9-11H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFVBFJUNFIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
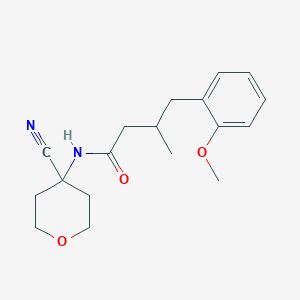
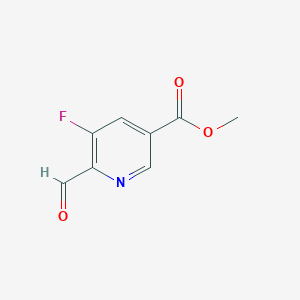
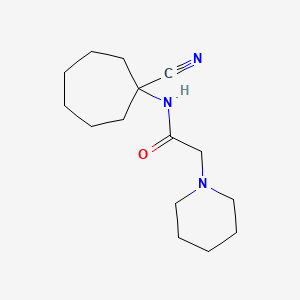
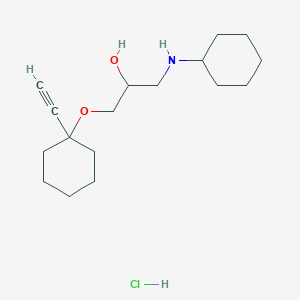
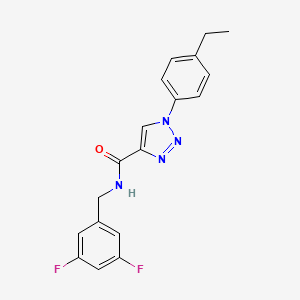


![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)
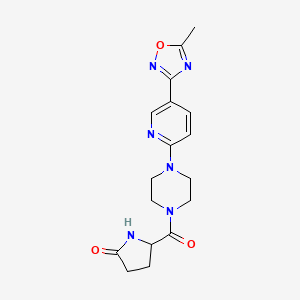
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)
![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)
